Hex-1-YN-3-YL pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-YN-3-YL pentanoate is an organic compound with the molecular formula C11H18O2. It is an ester formed from hex-1-yn-3-ol and pentanoic acid. The compound is characterized by its unique structure, which includes a triple bond (alkyne) and an ester functional group. This combination of functional groups makes it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-YN-3-YL pentanoate can be synthesized through the esterification reaction between hex-1-yn-3-ol and pentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Reaction Scheme:
Hex-1-yn-3-ol+Pentanoic acidH2SO4Hex-1-YN-3-YL pentanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hex-1-YN-3-YL pentanoate undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Alcohols or amines in the presence of a base, such as sodium hydroxide (NaOH), can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Hex-1-YN-3-YL pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of Hex-1-YN-3-YL pentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hex-1-yn-3-ol and pentanoic acid, which can further participate in biochemical reactions. The alkyne group can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Hex-1-YN-3-YL pentanoate can be compared with other similar compounds, such as:
Hex-1-yn-3-yl acetate: Similar structure but with an acetate group instead of a pentanoate group.
Hex-1-yn-3-yl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.
Hex-1-yn-3-yl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.
The uniqueness of this compound lies in its specific combination of the alkyne and pentanoate groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
146895-21-8 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
hex-1-yn-3-yl pentanoate |
InChI |
InChI=1S/C11H18O2/c1-4-7-9-11(12)13-10(6-3)8-5-2/h3,10H,4-5,7-9H2,1-2H3 |
InChI Key |
VZBSKMQPPOCSPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(CCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.